Zilpaterol hydrochloride

Übersicht

Beschreibung

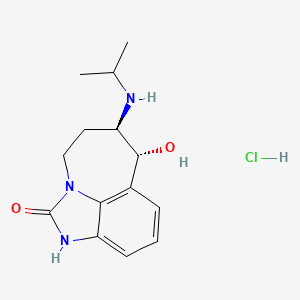

Zilpaterol hydrochloride is a β2 adrenergic agonist . It is sold under the trade name Zilmax, and is produced by Intervet, a subsidiary of Merck & Co . Zilpaterol is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .

Molecular Structure Analysis

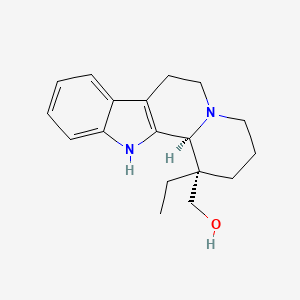

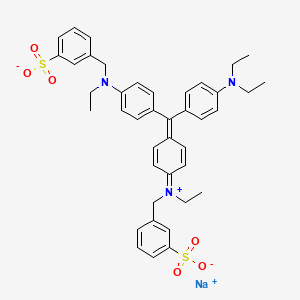

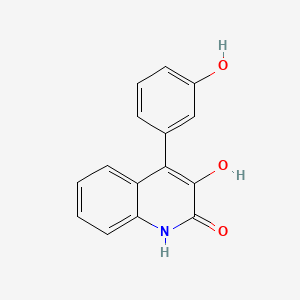

The molecular formula of Zilpaterol hydrochloride is C14H19N3O2 . The molecular weight is 261.33 g/mol . The structure of Zilpaterol hydrochloride includes two chiral carbons, resulting in four optical enantiomers .Chemical Reactions Analysis

Zilpaterol hydrochloride has been analyzed for residues in beef using Tandem Mass Spectrometry .Physical And Chemical Properties Analysis

Zilpaterol hydrochloride is a yellow solid with a melting point of 123-126°C . It is very soluble in water and in other aqueous media at different pH values (1–10). It is only slightly soluble in methanol (about 3%) and practically insoluble in most organic solvents (<0.1%) such as ethanol, acetone, ethyl-acetate, dichloromethane or n-octanol .Wissenschaftliche Forschungsanwendungen

Effects on Animal Performance and Carcass Characteristics

Sheep Production : Zilpaterol hydrochloride (ZH) has been shown to positively affect sheep production, particularly in enhancing weight gain and altering fat deposition in carcasses. A meta-analysis indicated that ZH improves productive performance and carcass characteristics in sheep (Rodea et al., 2016).

Beef Production : In beef cattle, ZH has demonstrated significant impacts on increasing muscle area, carcass weight, and efficiency of gain. A comprehensive meta-analysis revealed profound nutrient repartitioning from fat to protein depots, indicating its effectiveness in enhancing beef production and meat quality (Lean et al., 2014).

Meat Quality in Nellore Heifers : Research on Nellore heifers showed that ZH improves hypertrophy, meat production, and debone yield. However, it also led to decreased tenderness and increased mRNA expression in the calpain-calpastatin system, which are crucial for meat tenderness and texture (Cônsolo et al., 2016).

Effects on Holstein Steers : ZH has been found to significantly increase carcass muscle deposition and reduce fat in Holstein steers. The study highlighted its role as a repartitioning agent that affects carcass composition primarily through protein deposition (Leheska et al., 2009).

Impact on Feed Efficiency in Nellore Heifers : ZH supplementation in nonimplanted Nellore heifers altered the composition of body weight gain, promoting greater lean tissue deposition and improving feed efficiency (Cônsolo et al., 2015).

Potential Risks and Side Effects

Cardiac Risk in Feedlot Cattle : A study highlighted concerns that ZH may predispose cattle to cardiac disease, evidenced by increased left ventricular hypertrophy, greater diastolic pulmonary arterial pressure, and myocardial injury (Neary et al., 2018).

Metabolic and Endocrine Effects in Goats : ZH supplementation in male goats showed significant influences on blood metabolic hormones, plasma volume, and cardiovascular and respiration rates (Hatefi et al., 2017).

Molecular and Biochemical Impacts

- Influence on AMP-Activated Protein Kinase : Research on feedlot cattle showed that ZH influences myogenic or adipogenic gene and protein expression, particularly impacting AMP-activated protein kinase (AMPK) abundance and activation, which could contribute to muscle fiber type shifts (Johnson, 2021).

Safety And Hazards

Zukünftige Richtungen

The Codex Alimentarius Commission has agreed to adopt the maximum residue limits (MRLs) for Zilpaterol hydrochloride, a veterinary drug used to enhance growth performance in cattle . Discussions are ongoing with one option voiced to proceed with adoption of the MRLs at the next session of the Commission in 2023, if no additional technical data relating to Zilpaterol is forthcoming .

Eigenschaften

IUPAC Name |

(9R,10R)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEFXLLRTJNFGT-LOCPCMAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zilpaterol hydrochloride | |

CAS RN |

119520-06-8 | |

| Record name | Zilpaterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119520068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 4,5,6,7-tetrahydro-7-hydroxy-6-[(1-methylethyl)amino]-, monohydrochloride, (6R,7R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZILPATEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX8IEP25JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)

![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)